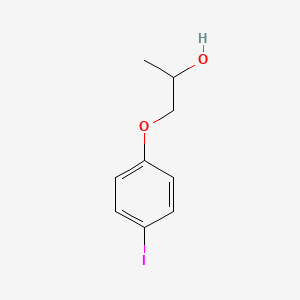

1-(4-Iodophenoxy)propan-2-ol

Description

1-(4-Iodophenoxy)propan-2-ol is a halogenated aromatic ether-alcohol with the molecular formula C₉H₁₁IO₂ (average mass: 278.09 g/mol). Structurally, it features a propan-2-ol backbone substituted with a 4-iodophenoxy group. This compound is synthesized via nucleophilic epoxide ring-opening reactions, such as the reaction of dibenzylamine with 2-[(4-iodophenoxy)methyl]oxirane, yielding a purity of 65.8% (isolated via column chromatography) . Key spectroscopic data include distinct infrared (IR) absorption bands for hydroxyl (OH) and aromatic C-I stretches, alongside nuclear magnetic resonance (NMR) signals confirming the phenoxy and propanol moieties. Its retention time (tR = 4.0 min) in chromatographic analysis aligns with nitro-substituted analogs but differs from bromo- or chloro-substituted derivatives, suggesting substituent-dependent polarity .

Properties

Molecular Formula |

C9H11IO2 |

|---|---|

Molecular Weight |

278.09 g/mol |

IUPAC Name |

1-(4-iodophenoxy)propan-2-ol |

InChI |

InChI=1S/C9H11IO2/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5,7,11H,6H2,1H3 |

InChI Key |

LBFSBWUGKQEQSK-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC1=CC=C(C=C1)I)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Purity : The iodinated derivative exhibits significantly lower purity (65.8%) compared to bromo (97.85%) and nitro (96.42%) analogs, likely due to steric hindrance or side reactions during iodination .

- Retention Time : Bromo-substituted compounds show longer tR (4.17 min) than iodo or nitro derivatives (4.0 min), reflecting differences in hydrophobic interactions during chromatography .

- Reactivity: The nitro group (NO₂) enhances electrophilicity, whereas iodine's polarizability may favor nucleophilic aromatic substitution or halogen bonding in biological systems.

Amino-Substituted Derivatives

1-Amino-3-(4-iodophenoxy)propan-2-ol (C₉H₁₂INO₂, MW: 293.1 g/mol) replaces the dibenzylamino group with a primary amine. This modification increases polarity, as evidenced by its higher water solubility and distinct PubChem CID (43144740) . Unlike the dibenzylamino analogs, this compound is reported as a powder with storage stability at room temperature, suggesting enhanced crystallinity due to intermolecular hydrogen bonding .

Methoxy-Substituted Analogs

Compounds like 1-(4-methoxyphenyl)propan-2-ol (C₁₀H₁₄O₂, MW: 166.22 g/mol) and 1-(4-methoxyphenyl)-3-(methylamino)propan-2-ol (C₁₁H₁₇NO₂, MW: 195.26 g/mol) feature methoxy groups instead of halogens. Key differences include:

- Electronic Effects : Methoxy groups are electron-donating, increasing aromatic ring electron density compared to electron-withdrawing iodine.

- Synthetic Yield : Methoxy derivatives achieve higher yields (>99% in some routes) due to fewer steric challenges .

- Biological Activity: Methoxy-substituted indolyl analogs (e.g., compounds 10 and 11 in ) exhibit antiarrhythmic and β-adrenoceptor binding activity, though similar data for the iodinated compound are unavailable .

Sulfanyl and Alkoxy Derivatives

- 1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-ol : This sulfanyl analog (MW: 237.13 g/mol) demonstrates distinct reactivity due to sulfur's nucleophilicity, enabling thioether bond formation .

- 1-(2-Ethoxyethoxy)propan-2-ol : With an ethoxyethoxy side chain (C₇H₁₆O₃, MW: 148.20 g/mol), this compound exhibits enhanced hydrophilicity, making it suitable for solvent applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.